3-[5-(3-Nitrophenyl)furan-2-yl]prop-2-enoic acid
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Overview
Description
3-[5-(3-Nitrophenyl)furan-2-yl]prop-2-enoic acid is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of a nitrophenyl group and a prop-2-enoic acid moiety makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3-Nitrophenyl)furan-2-yl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-(3-nitrophenyl)furan-2-carbaldehyde.
Aldol Condensation: The carbaldehyde undergoes an aldol condensation with malonic acid in the presence of a base such as sodium hydroxide to form the corresponding β-hydroxy acid.
Dehydration: The β-hydroxy acid is then dehydrated to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[5-(3-Nitrophenyl)furan-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amino derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
3-[5-(3-Nitrophenyl)furan-2-yl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[5-(3-Nitrophenyl)furan-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(2-Nitrophenyl)furan-2-yl]prop-2-enoic acid
- 3-[5-(4-Chlorophenyl)furan-2-yl]prop-2-enoic acid
Uniqueness
3-[5-(3-Nitrophenyl)furan-2-yl]prop-2-enoic acid is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H9NO5 |
---|---|
Molecular Weight |
259.21 g/mol |
IUPAC Name |
3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H9NO5/c15-13(16)7-5-11-4-6-12(19-11)9-2-1-3-10(8-9)14(17)18/h1-8H,(H,15,16) |
InChI Key |
XTMFADOEDNSWOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)O |
Origin of Product |
United States |
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